molecular formula C20H18N2O6 B12474895 2-(3-Nitrophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12474895
M. Wt: 382.4 g/mol
InChI Key: FGCLAAFWMJZMDG-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a combination of nitrophenyl, oxoethyl, methylphenyl, and oxopyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common route includes the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate 2-(3-nitrophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products

    Reduction: 2-(3-Aminophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Nitrophenyl)-2-oxoethyl 1-phenyl-5-oxopyrrolidine-3-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.

    2-(4-Nitrophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with the nitro group in the para position.

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the specific positioning of the nitro and methyl groups, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile that can be exploited in various applications.

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H18N2O6/c1-13-5-7-16(8-6-13)21-11-15(10-19(21)24)20(25)28-12-18(23)14-3-2-4-17(9-14)22(26)27/h2-9,15H,10-12H2,1H3

InChI Key

FGCLAAFWMJZMDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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